Afuresertib acts as a pan-AKT inhibitor, meaning it can block the activity of all three isoforms of AKT (AKT1, AKT2, and AKT3). Studies have shown that Afuresertib effectively inhibits the proliferation of various cancer cell lines, including those derived from hematologic malignancies like T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL) [1]. This suggests Afuresertib's potential as a therapeutic agent for these cancers.
[1] The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC - NCBI )
Cancer cells can develop resistance to chemotherapy drugs. Preclinical research suggests that Afuresertib may be effective in overcoming this resistance. Studies have shown that Afuresertib can restore sensitivity to platinum-based chemotherapy drugs in ovarian cancer cells that have become resistant to these drugs [2]. This finding highlights the potential of Afuresertib as a combination therapy to enhance the efficacy of existing cancer treatments.
[2] Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed )
Afuresertib is a small molecule compound that functions as a potent and selective inhibitor of the AKT (also known as Protein Kinase B) signaling pathway, which is crucial for regulating various cellular processes such as metabolism, proliferation, cell survival, growth, and angiogenesis. The compound has the chemical formula and is classified within the organic compounds known as amphetamines . Afuresertib is currently under investigation for its potential therapeutic applications in treating various types of cancer, particularly hematologic malignancies such as multiple myeloma and acute lymphoblastic leukemia .
Afuresertib acts as an ATP-competitive inhibitor of AKT. It binds to the ATP-binding pocket of AKT, preventing ATP (adenosine triphosphate) from binding. ATP is essential for AKT activation; by blocking ATP binding, Afuresertib inhibits AKT signaling, leading to the downregulation of cell proliferation and survival pathways in cancer cells [, ].
Afuresertib is currently under investigation, and its complete safety profile is still being established through clinical trials. Preclinical studies suggest gastrointestinal toxicities as potential side effects []. Detailed information on carcinogenicity, flammability, and reactivity is not publicly available.
These steps may involve various organic synthesis techniques including nucleophilic substitutions, cyclizations, and functional group interconversions.
Afuresertib exhibits significant biological activity against various cancer cell lines. In studies involving human esophageal cancer cells, it was found that increasing concentrations of afuresertib led to decreased cell viability and increased apoptosis rates . The compound has shown efficacy in inhibiting cell proliferation across multiple hematologic malignancy cell lines, with particularly high sensitivity observed in T-cell acute lymphoblastic leukemia and chronic lymphocytic leukemia . Its ability to induce apoptosis is mediated through the modulation of key apoptotic regulators and signaling pathways.
Afuresertib is primarily being investigated for its application in oncology, specifically targeting hematologic malignancies. Clinical trials have focused on its use as a single-agent therapy or in combination with other treatments for conditions such as multiple myeloma and acute lymphoblastic leukemia . Its mechanism of action makes it a candidate for overcoming drug resistance often seen in these cancers by effectively inhibiting the AKT signaling pathway.
Interaction studies have demonstrated that afuresertib can significantly alter cellular responses to other therapeutic agents. For example, when combined with standard chemotherapy agents, afuresertib may enhance their efficacy by sensitizing cancer cells through AKT inhibition. Furthermore, studies have indicated manageable side effects when administered at therapeutic doses, making it a viable candidate for combination therapies .
Several compounds share structural or functional similarities with afuresertib, particularly within the category of AKT inhibitors. Below is a comparison highlighting their uniqueness:
Afuresertib's unique profile lies in its reversible ATP-competitive nature and its ability to effectively inhibit all three isoforms of AKT while demonstrating favorable pharmacokinetics and safety profiles in clinical settings.